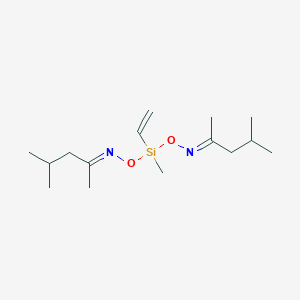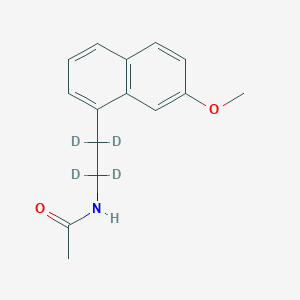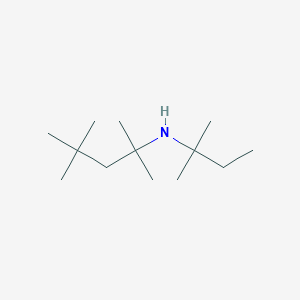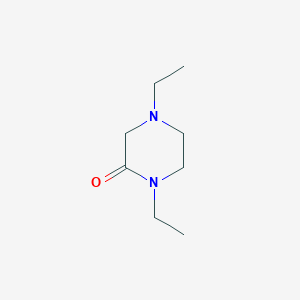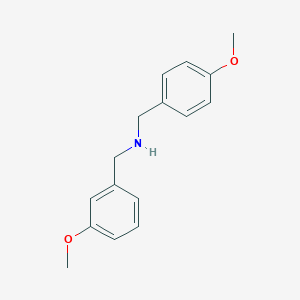
(3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine is an organic compound that features two methoxybenzyl groups attached to an amine
科学的研究の応用
Chemistry
(3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It can serve as a building block for the synthesis of pharmaceuticals and other bioactive compounds.
Biology
In biological research, this compound can be used to study the effects of methoxybenzyl groups on biological activity. It can also be used as a ligand in the study of enzyme-substrate interactions.
Medicine
The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with improved efficacy and reduced side effects. Its structural features make it a candidate for the development of novel therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It can also be used as a precursor for the synthesis of polymers and other advanced materials.
作用機序
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine typically involves the reaction of 3-methoxybenzyl chloride with 4-methoxybenzylamine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purities of the final product.
化学反応の分析
Types of Reactions
(3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine or chlorine) or nucleophiles (e.g., thiols or amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
類似化合物との比較
Similar Compounds
- 3-Methoxybenzyl chloride
- 4-Methoxybenzylamine
- 3-Methoxybenzyl alcohol
- 4-Methoxybenzyl alcohol
Uniqueness
(3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine is unique due to the presence of both 3-methoxy and 4-methoxybenzyl groups attached to the same amine. This structural feature can impart distinct chemical and biological properties compared to other similar compounds. For example, the combination of these two groups can enhance the compound’s solubility, stability, and binding affinity to molecular targets.
特性
IUPAC Name |
1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-8-6-13(7-9-15)11-17-12-14-4-3-5-16(10-14)19-2/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREJPPMSQIJNBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354616 |
Source


|
| Record name | (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148235-02-3 |
Source


|
| Record name | (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
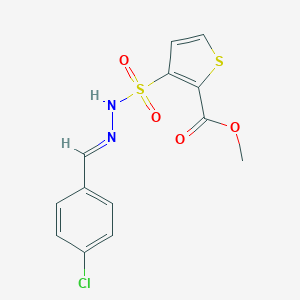

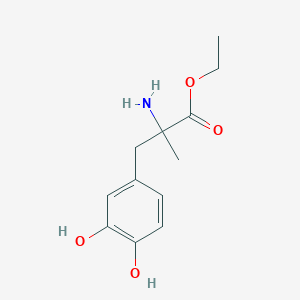
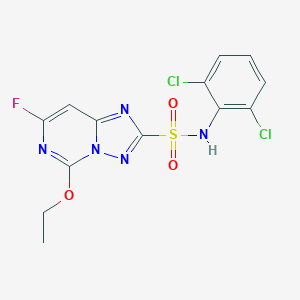

![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)

